molecular formula C14H22N2O3 B2411904 H-Lys(Z)-OL CAS No. 101250-90-2

H-Lys(Z)-OL

Cat. No.: B2411904
CAS No.: 101250-90-2
M. Wt: 266.341
InChI Key: VCIWOXCDTQASKH-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Z)-OL, also known as N6-Carbobenzyloxy-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the epsilon-amino group of lysine. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Z)-OL typically involves the protection of the epsilon-amino group of lysine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at room temperature, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Lys(Z)-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Lys(Z)-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Lys(Z)-OL involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the epsilon-amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Lys(Z)-OL is unique due to its specific protecting group, which provides stability and ease of deprotection. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIWOXCDTQASKH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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